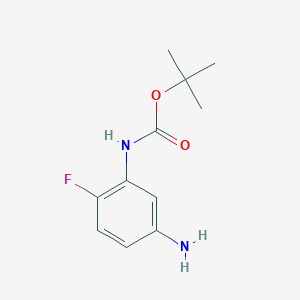

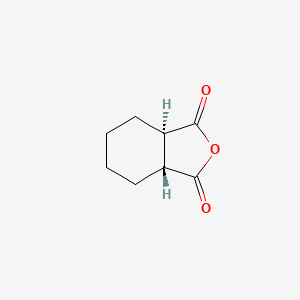

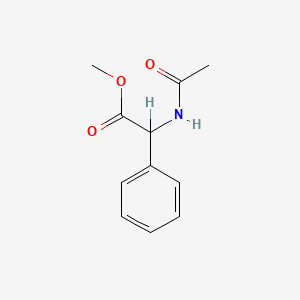

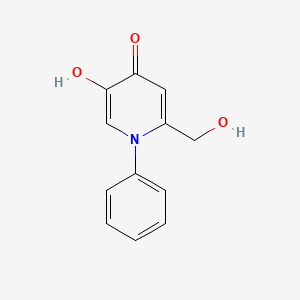

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For the related compound “5-Hydroxymethylfurfural”, it is a white low-melting solid which is highly soluble in both water and organic solvents .科学的研究の応用

Organic Synthesis

Researchers have explored the synthesis of derivatives of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, highlighting its utility in organic chemistry. For example, the cyclization of aryl ketone anilides with diethyl malonate produces 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones, which upon further reactions yield various structurally related compounds. These synthetic pathways demonstrate the compound's role in generating novel chemical entities with potential applications in drug development and material science (Nikam & Kappe, 2015).

Crystal Structure Analysis

The compound has also been used in crystallography to study the hydrogen-bonded frameworks and polymorphism. For instance, a study on the crystal structure of benzene-1,3,5-tricarboxylic acid with 4-pyridone reveals insights into molecular interactions and structural dynamics (Staun & Oliver, 2015).

Quantum-Chemical Studies

Quantum-chemical analyses have been conducted to understand the electronic structure and ligand-receptor binding mechanisms of pyridin-4(1H)-one derivatives. These studies offer a theoretical basis for the compound's interaction with biological targets, providing a foundation for drug discovery and development (Rogachevskii, Plakhova, & Shelykh, 2009).

Biological Activity

Research into the biological activity of derivatives of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one has shown potential in various therapeutic areas. For instance, the discovery of 5-hydroxyalkyl-4-phenylpyridines as a new class of glucagon receptor antagonists indicates its relevance in the treatment of diabetes, showcasing the compound's significance in medicinal chemistry (Ladouceur et al., 2002).

Safety and Hazards

作用機序

Mode of Action

It’s structurally similar to 5-hydroxymethylfurfural (hmf), which is formed by the dehydration of reducing sugars . The compound might interact with its targets in a similar manner, causing changes at the molecular level. More research is required to understand the exact mode of action.

Biochemical Pathways

HMF is known to be involved in the degradation pathways of certain bacteria

Pharmacokinetics

The compound’s molecular weight is 125.13 , which suggests it could potentially be absorbed and distributed in the body.

Result of Action

Given its structural similarity to HMF, it might have similar effects, such as potential interactions with enzymes and receptors . .

Action Environment

The action of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other compounds

特性

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-8-10-6-11(15)12(16)7-13(10)9-4-2-1-3-5-9/h1-7,14,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSCKVXXRWUABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)C=C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)